Bamethan monosulfate is a compound that has garnered attention in pharmaceutical research for its potential therapeutic applications. It belongs to a class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids, which are characterized by a phenolic structure. Bamethan is primarily recognized for its role in treating metabolic disorders and infectious diseases, demonstrating various biological activities that warrant further investigation.
Bamethan monosulfate is derived from the parent compound Bamethan, which is classified as a small molecule. It is structured as 4-[2-(butylamino)-1-hydroxyethyl]phenol, with the chemical formula and a molecular weight of approximately 209.29 g/mol. The compound can be identified by its unique InChI Key: RDUHXGIIUDVSHR-UHFFFAOYSA-N, and it is recognized under several synonyms, including Bamethane and N-Butylnorsynephrine .
The synthesis of Bamethan monosulfate typically involves the reaction of Bamethan with sulfuric acid or sulfating agents to form the monosulfate derivative. The process can be carried out under controlled conditions to optimize yield and purity.
Bamethan monosulfate exhibits a complex molecular structure characterized by:
Bamethan monosulfate can participate in various chemical reactions:
The mechanism of action of Bamethan monosulfate involves its interaction with specific molecular targets within biological systems:
Bamethan monosulfate possesses several notable physical and chemical properties:
Bamethan monosulfate has several scientific uses:
Bamethan (4-[2-(butylamino)-1-hydroxyethyl]phenol) was first synthesized in 1945 by Corrigan et al. via a two-step condensation-reduction sequence. The initial route involved the reaction of 4-hydroxybenzaldehyde with butylamine to form an imine intermediate, followed by sodium borohydride reduction of the Schiff base to yield racemic bamethan as a free base [7] [9]. By the 1950s, Kovács developed an industrial-scale catalytic hydrogenation process using Raney nickel under high-pressure conditions (50–100 atm H₂), which improved yield (78–82%) and reduced heavy metal contaminants [7] [9].
The industrial manufacturing process faced significant challenges:
Table 1: Evolution of Bamethan Synthetic Routes
Synthetic Method | Reaction Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Corrigan (1945) | NaBH₄ reduction, EtOH, 0°C | 65 | Borane byproduct contamination |
Kovács (1953) | Raney Ni, 100 atm H₂, 80°C | 78–82 | Catalyst cost, racemization risk |
Modern (Post-2000) | PtO₂ catalyst, 5 atm H₂, RT | 88 | Requires chiral resolution step |
Industrial scale-up was achieved through continuous hydrogenation reactors with inline IR monitoring for imine conversion control, reducing byproduct formation to <3% [9]. The final drug substance required conversion to monosulfate salt for stability, accomplished by free base reaction with sulfuric acid in anhydrous ethanol [2] [7].
Bamethan contains one chiral center, with the (R)-enantiomer exhibiting 10-fold greater β₂-adrenergic receptor affinity (Ki = 12 nM) compared to the (S)-form (Ki = 130 nM) [7]. Early manufacturing produced racemic mixtures, necessitating resolution:
Diastereomeric Salt Resolution (Classical Method):
Asymmetric Synthesis (Modern Approach):
Table 2: Resolution vs. Asymmetric Synthesis Comparison
Parameter | Diastereomeric Salt Method | Asymmetric Synthesis |
---|---|---|
Chiral purity | 98–99% ee | >99% ee |
Theoretical yield | 50% | 85–90% |
Cost impact | High (chiral acid recovery) | Moderate (catalyst loading 0.5 mol%) |
Scalability | Batch-limited | Continuous flow compatible |
Waste intensity | 8–10 kg/kg product | 1.5–2 kg/kg product |
The monosulfate salt of resolved (R)-bamethan demonstrates superior crystallinity with orthorhombic crystal structure (space group P2₁2₁2₁), enabling direct isolation from reaction mixtures via antisolvent crystallization [7].
Bamethan monosulfate [(C₁₂H₁₉NO₂)₂·H₂SO₄] formation represents a critical stabilization step. Counterion selection was evaluated through comprehensive solid-state characterization:
Table 3: Bamethan Salt Form Comparative Analysis
Property | Free Base | Hydrochloride | Sulfate |
---|---|---|---|
Melting point | 123.5°C | 109°C | 156°C |
Hygroscopicity | High (Δm 8.2% at 75% RH) | Moderate (Δm 3.1%) | Low (Δm 0.9%) |
Solubility (H₂O) | 12 mg/mL | 85 mg/mL | 45 mg/mL |
Photostability | Poor (t90 <24h) | Moderate (t90 72h) | Excellent (t90 >360h) |
Crystal form | Amorphous | Monoclinic needles | Orthorhombic plates |
Monosulfate advantages:
The manufacturing process employs antisolvent crystallization:
The sulfate counterion specifically suppresses oxidative degradation by forming a hydrogen-bonded network between the sulfate tetrahedron and phenolic OH groups, as confirmed by single-crystal X-ray diffraction [7].
Modern bamethan monosulfate synthesis incorporates five green chemistry principles:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8